molecular formula C17H15ClN4O4S B2955564 1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421529-19-2

1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2955564
CAS No.: 1421529-19-2
M. Wt: 406.84
InChI Key: RQXDUSPBZAYDHK-UHFFFAOYSA-N
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Description

1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a fascinating compound with diverse applications in various fields. Its unique chemical structure provides opportunities for exploring its properties, reactions, and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of intermediates and coupling reactions. Key steps include the formation of the pyrimidine ring and the incorporation of the 4-chlorobenzo[d]thiazol-2-yl group.

Industrial Production Methods: Industrial production typically involves optimizing reaction conditions for scale-up, including solvent choice, temperature control, and purification techniques. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to yield various oxidized derivatives.

Reduction: Reacts with reducing agents such as sodium borohydride or lithium aluminum hydride, leading to reduced products.

Substitution: Substitutes can be introduced via nucleophilic substitution reactions, using halogenated reagents.

Common Reagents and Conditions: These reactions typically require specific catalysts or conditions, such as acidic or basic environments, specific temperatures, and solvents.

Major Products Formed: Products vary based on the type of reaction, such as oxidized, reduced, or substituted derivatives, each with unique properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, allowing for the exploration of new chemical entities.

Biology: In biological research, it aids in studying biochemical pathways and molecular interactions, providing insights into cellular mechanisms.

Medicine: Its potential as a therapeutic agent is being investigated, with applications in drug development for treating various diseases.

Industry: The compound's stability and reactivity make it valuable in industrial processes, such as catalysis and material science.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-chlorobenzo[d]thiazol-2-yl group, which imparts distinct chemical properties and biological activities. Similar compounds include:

  • Pyrimidine-2,4-diones

  • Benzo[d]thiazole derivatives

These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.

So, there you have it—a deep dive into the wonders of this compound. Anything else you’d like to delve into?

Properties

IUPAC Name

1-[3-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c18-11-2-1-3-12-15(11)20-17(27-12)26-10-8-22(9-10)14(24)5-7-21-6-4-13(23)19-16(21)25/h1-4,6,10H,5,7-9H2,(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXDUSPBZAYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=CC(=O)NC2=O)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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